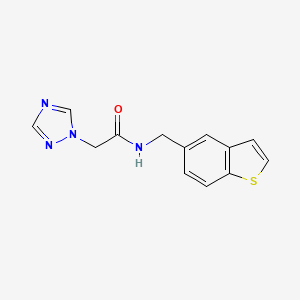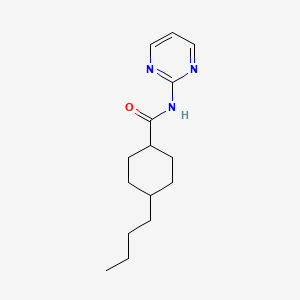![molecular formula C21H26N2O5 B4884817 1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B4884817.png)
1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes or through the dehydrogenation of imidazolines.
Coupling Reactions: The final step involves coupling the piperidine and oxazole rings with the phenyl ethanone moiety using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine and oxazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxazole ring can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]ethanone
- 1-[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]ethanone
Comparison: Compared to similar compounds, 1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is unique due to the presence of both piperidine and oxazole rings, which can confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[3-[[3-[2-(2-methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-15(24)16-6-5-8-18(12-16)27-14-19-13-20(22-28-19)21(25)23-10-4-3-7-17(23)9-11-26-2/h5-6,8,12-13,17H,3-4,7,9-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPYHHIAVQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCCCC3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B4884737.png)

![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)
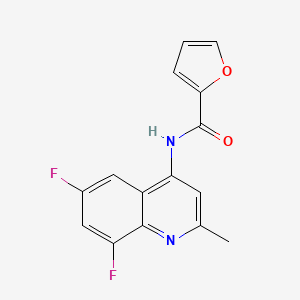
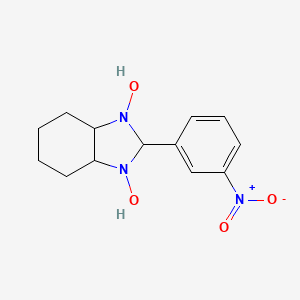
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![N,N-diethyl-4-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B4884779.png)
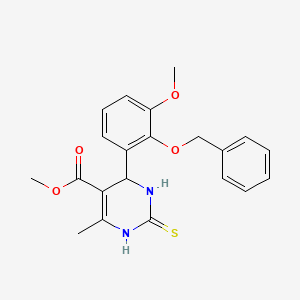
![Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate](/img/structure/B4884789.png)
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate](/img/structure/B4884839.png)
